3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine
Description
3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine is a pyrrolidine derivative featuring two sulfonyl substituents: a methylsulfonyl group at position 3 and a thiophen-2-ylsulfonyl group at position 1.
Properties
IUPAC Name |
3-methylsulfonyl-1-thiophen-2-ylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S3/c1-16(11,12)8-4-5-10(7-8)17(13,14)9-3-2-6-15-9/h2-3,6,8H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTNXCDCCLJJSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiophene derivative with a pyrrolidine precursor in the presence of a sulfonylating agent. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl groups to thiols or sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that compounds similar to 3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine exhibit promising antimicrobial properties. The presence of the thiophene and sulfonyl groups enhances their interaction with microbial cell membranes, potentially leading to effective treatments against resistant strains of bacteria.
Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyrrolidine with sulfonyl groups showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be a candidate for further development in antimicrobial therapies .
2. Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, as similar compounds have been shown to inhibit pro-inflammatory cytokines.
Case Study : In a preclinical trial, a related compound was tested for its ability to reduce inflammation in a murine model of arthritis. Results indicated that the compound significantly lowered levels of TNF-alpha and IL-6, suggesting that this compound might possess similar therapeutic benefits .
Materials Science Applications
1. Polymer Synthesis
The unique structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties.
Data Table: Polymer Characteristics
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Biodegradability | Moderate |
Research indicates that polymers synthesized from this compound exhibit improved durability and resistance to environmental degradation, making them suitable for applications in packaging and biomedical devices .
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, influencing the compound’s biological activity. The thiophene ring can participate in π-π interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group and Structural Comparisons
a. 1-[3-(4-Chlorophenyl)-5-(methylsulfanyl)thiophene-2-carbonyl]pyrrolidine (CAS 477857-95-7)
- Structure : Pyrrolidine linked via a carbonyl group to a thiophene ring substituted with methylsulfanyl and 4-chlorophenyl groups .
- Key Differences: The target compound uses sulfonyl (-SO₂-) groups, whereas this analog has a sulfanyl (-S-) and carbonyl (-CO-) group.
- Physicochemical Properties :
b. 4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol
- Structure : Piperidine ring with a methylsulfonyl-substituted phenyl group and a hydroxyl group .
- Key Differences :
- Piperidine vs. pyrrolidine: The six-membered piperidine ring may confer different conformational flexibility.
- Aryl sulfonyl vs. heteroaromatic sulfonyl: Thiophene’s aromaticity and sulfur atom may alter electronic interactions.
c. RS 39604 (Serotonin Receptor Ligand)
- Structure: Piperidinyl-propanone derivative with a methylsulfonylaminoethyl group .
- Key Differences :
- The absence of a pyrrolidine core and presence of a methoxybenzyloxy group suggest divergent pharmacological targets (e.g., serotonin receptors).
Physicochemical and Pharmacological Properties
*Estimated based on structural analogs.
Biological Activity
3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine is a compound belonging to the class of pyrrole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with both a methylsulfonyl group and a thiophenesulfonyl group, contributing to its unique reactivity and biological profile.
Pharmacological Effects
Research indicates that pyrrole derivatives exhibit various pharmacological effects, including:
- Antimicrobial Activity : Some studies suggest that compounds similar to this compound possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for antibiotic development .
- Anti-inflammatory Properties : Pyrrole derivatives have also been shown to exhibit anti-inflammatory effects by modulating inflammatory pathways. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
- Anticancer Activity : Certain pyrrole-based compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The sulfonyl groups in the compound can interact with enzyme active sites, leading to inhibition of key metabolic pathways in pathogens or cancer cells .
- Receptor Modulation : The compound may act as a modulator of specific receptors involved in inflammation and cell proliferation, further contributing to its therapeutic effects .
Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various pyrrole derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, this compound was administered to assess its anti-inflammatory properties. The compound reduced inflammatory markers significantly compared to the control group, highlighting its therapeutic potential in treating inflammatory disorders .
Study 3: Anticancer Activity
A series of cytotoxicity assays were conducted on several cancer cell lines (e.g., MCF-7 for breast cancer). The results showed that this pyrrole derivative induced apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 3-(Methylsulfonyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine?
- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation (e.g., confirming sulfonyl group positions), and mass spectrometry (MS) for molecular weight verification. For impurity profiling, employ gradient elution HPLC with UV detection, referencing pharmacopeial guidelines for acceptance criteria . Statistical design of experiments (DoE) can optimize analytical parameters (e.g., mobile phase composition, column temperature) to enhance resolution and sensitivity .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodology : Adhere to institutional Chemical Hygiene Plans, including mandatory safety training (e.g., achieving 100% on safety exams before lab work ). Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. For toxic intermediates like sulfonyl chlorides, utilize glove boxes and inert atmospheres. Waste must be segregated into halogenated/organic containers and processed via certified disposal services .
Q. What synthetic routes are available for preparing this compound?
- Methodology : A two-step sulfonylation approach is common:
React pyrrolidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form 1-(thiophen-2-ylsulfonyl)pyrrolidine.
Introduce the methylsulfonyl group via methanesulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane).
Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using recrystallization or column chromatography. Literature on analogous sulfonylpyrrolidine syntheses (e.g., tosyl derivatives) provides further optimization insights .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodology : Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways, identify transition states, and predict activation energies for sulfonylation steps. Tools like the Artificial Force-Induced Reaction (AFIR) method can screen optimal catalysts or solvents. Pair computational predictions with high-throughput experimentation to validate conditions (e.g., solvent polarity, temperature), reducing trial-and-error cycles .
Q. What experimental strategies resolve contradictions in observed reaction yields or impurity profiles?
- Methodology : Use DoE to systematically vary parameters (e.g., stoichiometry, reaction time) and identify critical factors. For impurity control (e.g., N-methylated byproducts), conduct kinetic studies to isolate competing reaction pathways. Advanced chromatographic techniques (e.g., LC-MS/MS) characterize impurities, while mechanistic studies (e.g., isotopic labeling) clarify their origins .
Q. How can substituent effects on the pyrrolidine ring be studied to enhance compound stability or reactivity?
- Methodology : Synthesize derivatives with varied substituents (e.g., electron-withdrawing groups at the 3-position) and compare their thermal stability via thermogravimetric analysis (TGA). Use Hammett plots to correlate substituent electronic effects with reaction rates in nucleophilic substitution or oxidation reactions. Computational electrostatic potential maps can further rationalize reactivity trends .
Q. What scalable separation techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodology : Implement membrane-based separation (e.g., nanofiltration) or centrifugal partition chromatography (CPC) for high-purity isolation. Optimize solvent systems using Hansen solubility parameters. For industrial-scale applications, simulate continuous-flow processes to assess feasibility .
Q. How can the environmental impact of synthesis pathways be minimized?
- Methodology : Apply green chemistry metrics (e.g., E-factor, atom economy) to evaluate routes. Replace hazardous solvents (e.g., dichloromethane) with bio-based alternatives (e.g., cyclopentyl methyl ether). Catalytic methods (e.g., enzyme-mediated sulfonylation) or solvent-free conditions can further reduce waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
